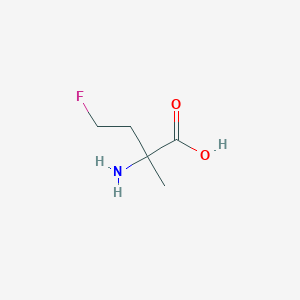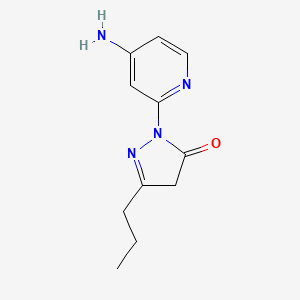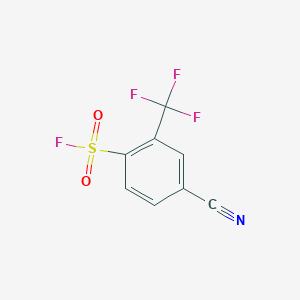
2-Amino-4-fluoro-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-fluoro-2-methylbutanoic acid is a fluorinated amino acid derivative It is structurally characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a fluorine atom attached to a methyl-substituted butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-2-methylbutanoic acid typically involves the introduction of a fluorine atom into the amino acid structure. One common method involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff bases. These complexes are then alkylated with fluorinated alkyl iodides, followed by disassembly to reclaim the chiral auxiliary and obtain the target compound .
化学反応の分析
Types of Reactions
2-Amino-4-fluoro-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Amino-4-fluoro-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its role in amino acid transport and metabolism.
Industry: The compound is used in the development of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-4-fluoro-2-methylbutanoic acid involves its interaction with amino acid transporters in biological systems. The fluorine atom enhances the compound’s ability to mimic natural amino acids, allowing it to be transported across cell membranes. This property is particularly useful in tumor imaging, where the compound accumulates in tumor cells due to their increased amino acid transport activity .
類似化合物との比較
Similar Compounds
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3-fluoropropanoic acid
- 2-Amino-5-fluoropentanoic acid
Uniqueness
2-Amino-4-fluoro-2-methylbutanoic acid is unique due to its specific fluorine substitution pattern and methyl group, which confer distinct chemical and biological properties. Compared to other fluorinated amino acids, it offers a balance between stability and reactivity, making it suitable for various applications in research and industry.
特性
分子式 |
C5H10FNO2 |
|---|---|
分子量 |
135.14 g/mol |
IUPAC名 |
2-amino-4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9) |
InChIキー |
NJGXDLBWRBRMJD-UHFFFAOYSA-N |
正規SMILES |
CC(CCF)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)







